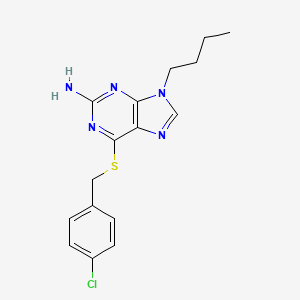
1-(1(2H)-Acenaphthylenylidene)-1,2-dihydroacenaphthylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(1(2H)-Acenaphthylenylidene)-1,2-dihydroacenaphthylene is a complex organic compound with a unique structure that includes two fused acenaphthylene rings
準備方法
The synthesis of 1-(1(2H)-Acenaphthylenylidene)-1,2-dihydroacenaphthylene typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. Industrial production methods may involve the use of catalysts to enhance yield and selectivity. Detailed synthetic routes and reaction conditions are often tailored to the specific requirements of the desired application.
化学反応の分析
1-(1(2H)-Acenaphthylenylidene)-1,2-dihydroacenaphthylene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydro derivatives.
科学的研究の応用
1-(1(2H)-Acenaphthylenylidene)-1,2-dihydroacenaphthylene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 1-(1(2H)-Acenaphthylenylidene)-1,2-dihydroacenaphthylene involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and derivative of the compound.
類似化合物との比較
1-(1(2H)-Acenaphthylenylidene)-1,2-dihydroacenaphthylene can be compared with other similar compounds, such as:
Acenaphthene: A simpler compound with a similar core structure but lacking the additional fused ring.
Acenaphthylene: Another related compound with a similar structure but different reactivity and applications.
Naphthalene: A more basic aromatic hydrocarbon that serves as a precursor for more complex structures like this compound.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
特性
CAS番号 |
2435-82-7 |
|---|---|
分子式 |
C24H16 |
分子量 |
304.4 g/mol |
IUPAC名 |
(2E)-2-(2H-acenaphthylen-1-ylidene)-1H-acenaphthylene |
InChI |
InChI=1S/C24H16/c1-5-15-7-3-11-19-21(13-17(9-1)23(15)19)22-14-18-10-2-6-16-8-4-12-20(22)24(16)18/h1-12H,13-14H2/b22-21+ |
InChIキー |
SBXNBQKTWHZZGA-QURGRASLSA-N |
SMILES |
C1C2=CC=CC3=C2C(=CC=C3)C1=C4CC5=CC=CC6=C5C4=CC=C6 |
異性体SMILES |
C\1C2=CC=CC3=C2C(=CC=C3)/C1=C/4\CC5=CC=CC6=C5C4=CC=C6 |
正規SMILES |
C1C2=CC=CC3=C2C(=CC=C3)C1=C4CC5=CC=CC6=C5C4=CC=C6 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



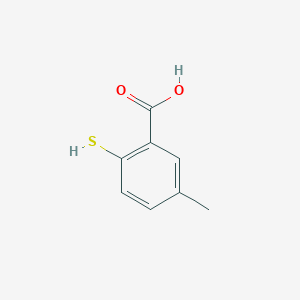
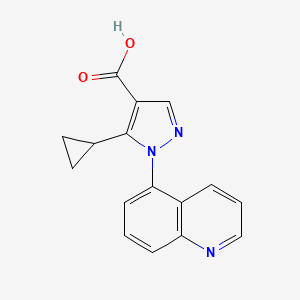




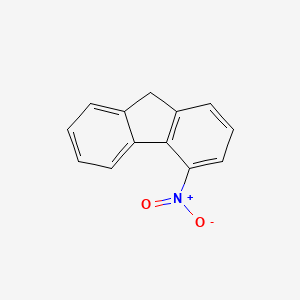
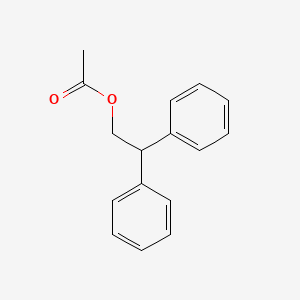
![5,6-Bis(methylsulfonyloxymethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B3369676.png)


